molecular formula C11H7IO B6254911 6-iodonaphthalene-2-carbaldehyde CAS No. 1261731-75-2

6-iodonaphthalene-2-carbaldehyde

Cat. No.: B6254911
CAS No.: 1261731-75-2
M. Wt: 282.1
InChI Key:
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Description

6-Iodonaphthalene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an iodine atom at the 6th position and an aldehyde group at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodonaphthalene-2-carbaldehyde typically involves the iodination of naphthalene derivatives followed by formylation. One common method is the iodination of 2-naphthol to produce 6-iodo-2-naphthol, which is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

6-Iodonaphthalene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 6-Iodonaphthalene-2-carboxylic acid.

    Reduction: 6-Iodonaphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodonaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-iodonaphthalene-2-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group and the iodine atom. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These reactive sites allow the compound to be versatile in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    6-Bromonaphthalene-2-carbaldehyde: Similar structure with a bromine atom instead of iodine.

    6-Chloronaphthalene-2-carbaldehyde: Similar structure with a chlorine atom instead of iodine.

    6-Fluoronaphthalene-2-carbaldehyde: Similar structure with a fluorine atom instead of iodine.

Uniqueness

6-Iodonaphthalene-2-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This makes it particularly useful in certain types of substitution reactions and in the synthesis of compounds that require specific electronic and steric properties .

Properties

CAS No.

1261731-75-2

Molecular Formula

C11H7IO

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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